molecular formula C25H17F3N4O3 B1574170 BGB-290

BGB-290

Cat. No.: B1574170
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BGB-290 is an orally bioavailable inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP), with potential antineoplastic activity. PARP inhibitor this compound selectively binds to PARP and prevents PARP-mediated repair of single-strand DNA breaks vi

Scientific Research Applications

Combination Therapy with Temozolomide

BGB-290 has been extensively studied in combination with temozolomide (TMZ), a standard chemotherapy agent. This combination is particularly relevant for treating gliomas and other solid tumors.

Clinical Trials

  • Phase 1b Study (this compound-103) : This study assessed the safety and tolerability of this compound combined with TMZ in patients with locally advanced or metastatic solid tumors. The trial aimed to establish the maximum tolerated dose (MTD) and evaluate anti-tumor activity across various cancer types, including ovarian, breast, and gastric cancers .
  • Target Validation Study : A Phase 1 trial focused on adolescent and young adult patients with IDH1/2-mutant gliomas. The study aims to determine the MTD of this compound and evaluate its efficacy when combined with TMZ. Preliminary results suggest that this combination may improve progression-free survival (PFS) compared to historical controls .

Efficacy in Specific Tumor Types

This compound has shown promise in treating specific cancers characterized by genetic mutations that render them sensitive to PARP inhibition.

Case Studies

Cancer Type Study Focus Results
GlioblastomaCombination with radiation therapy and/or TMZImproved overall survival rates observed; ongoing studies to confirm efficacy .
Ovarian CancerPivotal trial assessing effectiveness in HRD-positive patientsSignificant response rates noted; further studies are ongoing to validate findings .
IDH1/2-Mutant GliomasSafety and tolerability in adolescentsPreliminary findings indicate favorable safety profile; efficacy data pending .

Mechanistic Insights

The mechanism of action for this compound involves the inhibition of PARP enzymes, which are crucial for single-strand DNA break repair. Tumors with HRD or specific mutations (like IDH1/2) often exhibit increased sensitivity to PARP inhibitors due to their reliance on alternative DNA repair pathways.

Research Findings

  • Studies have demonstrated that this compound effectively induces synthetic lethality in HRD tumors, particularly when combined with agents like TMZ that cause DNA damage .
  • The drug's ability to enhance the effects of chemotherapy is attributed to its role in blocking DNA repair mechanisms, leading to increased tumor cell death.

Properties

Molecular Formula

C25H17F3N4O3

SMILES

Unknown

Appearance

Solid powder

Synonyms

BGB-290;  BGB 290;  BGB290.; Unknown

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.